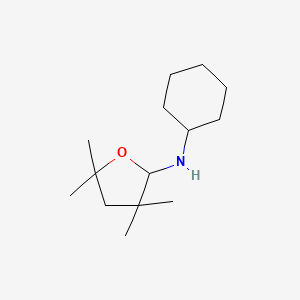
2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- is an organic compound that belongs to the class of amines. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amine group attached to a cyclohexyl group with tetrahydro-3,3,5,5-tetramethyl substitution. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst.
Tetrahydro-3,3,5,5-tetramethyl Substitution: The tetrahydro-3,3,5,5-tetramethyl substitution can be achieved through selective hydrogenation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and high yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Furanamine: Lacks the cyclohexyl and tetrahydro-3,3,5,5-tetramethyl substitutions.
N-Cyclohexylamine: Lacks the furan ring and tetrahydro-3,3,5,5-tetramethyl substitutions.
Tetrahydrofuran: Lacks the amine group and cyclohexyl substitution.
Uniqueness
2-Furanamine, N-cyclohexyltetrahydro-3,3,5,5-tetramethyl- is unique due to its combination of a furan ring, amine group, and cyclohexyl substitution with tetrahydro-3,3,5,5-tetramethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
57261-81-1 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-cyclohexyl-3,3,5,5-tetramethyloxolan-2-amine |
InChI |
InChI=1S/C14H27NO/c1-13(2)10-14(3,4)16-12(13)15-11-8-6-5-7-9-11/h11-12,15H,5-10H2,1-4H3 |
InChI Key |
RDYIKAKSUBPOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1NC2CCCCC2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















